Lac beta(1-4)Lac-beta-C10
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lac beta(1-4)Lac-beta-C10 typically involves the glycosylation of lactose with a decyl alcohol. This reaction is catalyzed by an enzyme such as β-glucosidase in organic solvents or ionic liquids . The reaction conditions include a temperature of around 30°C and the presence of co-solvents like acetone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal reaction conditions and ensure high yields. The product is then purified through techniques such as centrifugal evaporation from an aqueous solution .
Chemical Reactions Analysis
Types of Reactions
Lac beta(1-4)Lac-beta-C10 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include decyl aldehyde, decyl alcohol, and various substituted derivatives of the original compound.
Scientific Research Applications
Lac beta(1-4)Lac-beta-C10 has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins due to its ability to solubilize lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cleaning products, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of Lac beta(1-4)Lac-beta-C10 involves its amphipathic nature, which allows it to interact with both hydrophilic and hydrophobic molecules. This property makes it effective in solubilizing lipid bilayers and enhancing the permeability of cell membranes . The compound targets membrane proteins and disrupts their structure, facilitating the study of their functions.
Comparison with Similar Compounds
Similar Compounds
Octyl β-D-glucopyranoside: Another non-ionic surfactant with similar applications but a shorter alkyl chain.
Dodecyl β-D-glucopyranoside: Similar structure but with a longer alkyl chain, offering different solubility properties.
Uniqueness
Lac beta(1-4)Lac-beta-C10 is unique due to its specific combination of two lactose units and a decyl chain, providing a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in solubilizing membrane proteins and enhancing the permeability of cell membranes .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-decoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H62O21/c1-2-3-4-5-6-7-8-9-10-48-31-25(45)21(41)28(16(12-36)50-31)54-33-27(47)23(43)30(18(14-38)52-33)55-34-26(46)22(42)29(17(13-37)51-34)53-32-24(44)20(40)19(39)15(11-35)49-32/h15-47H,2-14H2,1H3/t15-,16-,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30+,31-,32+,33+,34+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABQMJAOTJPXDB-XQKMEKMUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H62O21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
806.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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